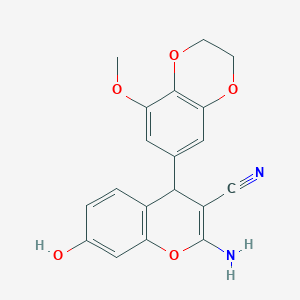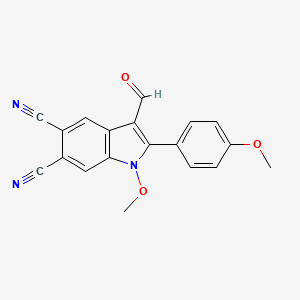![molecular formula C23H25N3O3S2 B11047897 3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidin-4-one derivatives.
- Thiazolidin-4-ones are five-membered heterocyclic compounds containing a sulfur atom and a carbonyl group.
- Our compound features a benzyl group, a piperazine ring, and a thiazolidinone core.
- These types of compounds often exhibit diverse biological activities due to their structural versatility.
Métodos De Preparación
- The synthesis of this compound typically involves a multi-step process.
- One common route is via a Mannich reaction, which combines a piperazine derivative with an aldehyde or ketone.
- Here’s a simplified overview of the synthetic steps:
Mannich Reaction: The piperazine ring reacts with an aldehyde (or ketone) and a thiol (such as thiourea) to form the thiazolidinone ring.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl halides (e.g., benzyl bromide).
Oxidation: Finally, oxidation of the sulfur atom in the thiazolidinone ring yields the desired compound.
- Industrial production methods may vary, but these steps provide a general framework.
Análisis De Reacciones Químicas
- This compound can undergo various reactions:
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
- Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as an antibacterial, antifungal, or antitumor agent.
Neuroscience: Given the piperazine moiety, investigations into its effects on neurological disorders (e.g., Parkinson’s, Alzheimer’s) are relevant.
Industrial Applications: It might find use in materials science or catalysis.
Biological Studies: Assessing its impact on cellular pathways and protein targets.
Mecanismo De Acción
- The compound’s mechanism likely involves interactions with specific receptors or enzymes.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar compounds include other thiazolidin-4-ones, piperazine derivatives, and benzylated heterocycles.
- Uniqueness lies in the combination of these structural elements.
Remember, this compound’s full name is a tongue-twister, but its potential impact is fascinating!
Propiedades
Fórmula molecular |
C23H25N3O3S2 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
3-benzyl-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S2/c1-29-19-9-7-18(8-10-19)24-11-13-25(14-12-24)21(27)15-20-22(28)26(23(30)31-20)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Clave InChI |
PFIWIAQZRJXPNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)

![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)

![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)